![molecular formula C8H10NO2+ B066950 [4-(Methylamino)benzoyl]oxidanium CAS No. 174309-48-9](/img/structure/B66950.png)
[4-(Methylamino)benzoyl]oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methylamino)benzoyl]oxidanium, also known as MBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBO is a cationic photoinitiator that can be used in the synthesis of polymers, coatings, and adhesives.
Mécanisme D'action
[4-(Methylamino)benzoyl]oxidanium initiates polymerization through a free radical mechanism. When exposed to UV light, [4-(Methylamino)benzoyl]oxidanium undergoes homolytic cleavage to form a methylamino radical and a benzoyloxy radical. These radicals then initiate polymerization by abstracting hydrogen atoms from the monomers.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of [4-(Methylamino)benzoyl]oxidanium. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. [4-(Methylamino)benzoyl]oxidanium has also been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(Methylamino)benzoyl]oxidanium has several advantages as a photoinitiator. It has a high quantum yield, which means that it can initiate polymerization with a small amount of light. It also has a long shelf life and is stable under ambient conditions. However, [4-(Methylamino)benzoyl]oxidanium has some limitations. It is sensitive to oxygen and can undergo premature termination if exposed to air. It is also sensitive to light and can undergo photodegradation if exposed to UV light for an extended period.
Orientations Futures
There are several future directions for research on [4-(Methylamino)benzoyl]oxidanium. One area of research is the development of new [4-(Methylamino)benzoyl]oxidanium derivatives with improved properties, such as increased sensitivity to light and oxygen. Another area of research is the use of [4-(Methylamino)benzoyl]oxidanium in the synthesis of advanced materials, such as nanocomposites and biomaterials. Finally, [4-(Methylamino)benzoyl]oxidanium can be used in the development of new photodynamic therapy agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, [4-(Methylamino)benzoyl]oxidanium is a cationic photoinitiator that has potential applications in various fields. Its efficient photoinitiating properties make it a valuable tool for the synthesis of polymers, coatings, and adhesives. Further research on [4-(Methylamino)benzoyl]oxidanium can lead to the development of new materials and therapies with improved properties and efficacy.
Méthodes De Synthèse
[4-(Methylamino)benzoyl]oxidanium can be synthesized through a two-step process. The first step involves the reaction of p-toluidine with paraformaldehyde to form 4-(methylamino)benzaldehyde. The second step involves the reaction of 4-(methylamino)benzaldehyde with hydrogen peroxide in the presence of a catalyst to form [4-(Methylamino)benzoyl]oxidanium.
Applications De Recherche Scientifique
[4-(Methylamino)benzoyl]oxidanium has been extensively studied for its applications in the synthesis of polymers, coatings, and adhesives. It is a highly efficient photoinitiator that can initiate polymerization under mild conditions. [4-(Methylamino)benzoyl]oxidanium has been used in the synthesis of polyurethane, epoxy, and acrylate-based polymers. It has also been used in the synthesis of UV-curable coatings and adhesives.
Propriétés
Numéro CAS |
174309-48-9 |
|---|---|
Nom du produit |
[4-(Methylamino)benzoyl]oxidanium |
Formule moléculaire |
C8H10NO2+ |
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
[4-(methylamino)benzoyl]oxidanium |
InChI |
InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p+1 |
Clé InChI |
ZVIDMSBTYRSMAR-UHFFFAOYSA-O |
SMILES |
CNC1=CC=C(C=C1)C(=O)[OH2+] |
SMILES canonique |
CNC1=CC=C(C=C1)C(=O)[OH2+] |
Synonymes |
Benzoic acid, 4-(methylamino)-, conjugate monoacid (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




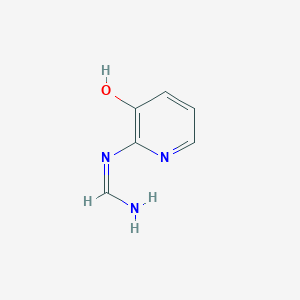
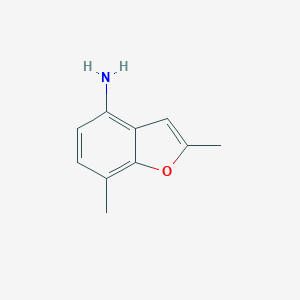

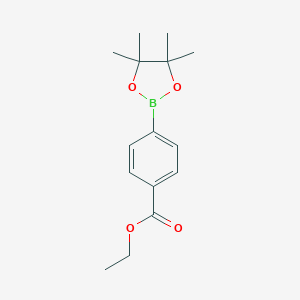
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
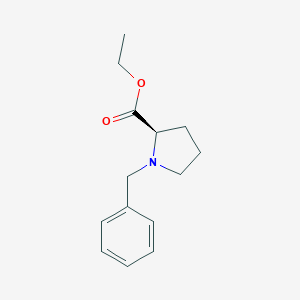

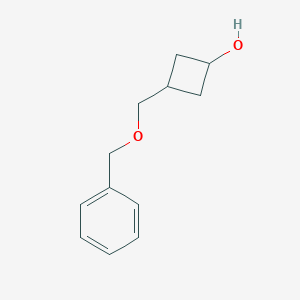



![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)